molecular formula C14H19FN2O B7997923 4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde

4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde

Cat. No.: B7997923
M. Wt: 250.31 g/mol
InChI Key: LAHPAIOYWJRDRD-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde is a chemical compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the fourth position of the benzene ring and a piperazine moiety attached via a methylene bridge to the second position of the benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 4-ethylpiperazine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.

    Final Product Formation: The intermediate is then subjected to a formylation reaction using a formylating agent like paraformaldehyde under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: 4-Fluoro-2-[(4-ethylpiperazino)methyl]benzoic acid.

    Reduction: 4-Fluoro-2-[(4-ethylpiperazino)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine moiety is known to enhance the binding affinity and selectivity of the compound towards its target, while the fluorine atom can influence the compound’s metabolic stability and lipophilicity.

Comparison with Similar Compounds

4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde can be compared with other similar compounds such as:

    4-Fluorobenzaldehyde: Lacks the piperazine moiety, making it less versatile in medicinal applications.

    2-[(4-Ethylpiperazino)methyl]benzaldehyde: Lacks the fluorine atom, which may affect its metabolic stability and binding properties.

    4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring, which can influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-16-5-7-17(8-6-16)10-13-9-14(15)4-3-12(13)11-18/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPAIOYWJRDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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